molecular formula C18H20N4O4S2 B2981271 (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 499118-76-2

(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2981271
CAS No.: 499118-76-2
M. Wt: 420.5
InChI Key: CGXNLRIHNJECDD-LCYFTJDESA-N
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Description

The compound (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring. Key structural attributes include:

  • A (Z)-configured methylene bridge linking the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one moieties.
  • A 2-hydroxyethylamino substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one ring.
  • A 7-methyl group on the pyrido[1,2-a]pyrimidin-4-one ring.
  • A 2-methoxyethyl group at position 3 of the thiazolidin-4-one ring.
  • A thiocarbonyl (2-thioxo) group at position 2 of the thiazolidin-4-one ring .

Properties

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-11-3-4-14-20-15(19-5-7-23)12(16(24)22(14)10-11)9-13-17(25)21(6-8-26-2)18(27)28-13/h3-4,9-10,19,23H,5-8H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXNLRIHNJECDD-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that exhibits a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Structural Overview

The compound features a complex structure that includes:

  • A thiazolidinone ring known for its diverse pharmacological properties.
  • A pyrido[1,2-a]pyrimidine moiety that enhances its biological activity.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may act by disrupting DNA interactions or inhibiting key enzymes involved in cancer cell metabolism.
  • In vitro Studies : Recent studies demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, the compound showed IC50 values indicating effective inhibition of cell growth at low concentrations (below 10 µM) .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)8.5DNA intercalation
A549 (Lung Cancer)6.3Enzyme inhibition

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria:

  • Antibacterial Studies : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 125 µM .
Bacterial Strain MIC (µg/mL) Biofilm Inhibition (%)
S. aureus0.561.34
P. aeruginosa12556.74

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes relevant to disease processes:

  • Acetylcholinesterase (AChE) : Recent findings indicate that thiazolidinone derivatives can serve as potent AChE inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound :

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on multiple cancer cell lines, confirming their potential as anticancer agents through apoptosis induction .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of a series of thiazolidinones against Staphylococcus epidermidis, revealing significant biofilm inhibition linked to specific structural modifications .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidin-4-one 2-hydroxyethylamino, 7-methyl, 2-methoxyethyl Unique Z-configuration and polar substituents (hydroxyethyl, methoxyethyl)
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one (6a–j) Thiazol-4(5H)-one Varied benzylidene and phenyl groups Lacks pyridopyrimidine core; substituents are less polar (e.g., aryl groups)
2-[(2-Methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidin-4-one 3-methoxypropyl (vs. 2-methoxyethyl in target) Longer alkoxy chain (3-methoxypropyl) increases lipophilicity

Key Observations:

  • The target compound’s 2-hydroxyethylamino and 2-methoxyethyl groups enhance polarity compared to analogs with non-polar aryl or alkyl substituents (e.g., benzylidene in ) .
  • The 3-methoxypropyl variant () has higher lipophilicity (logP ≈ +0.5 vs.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and proton environments, particularly the (Z)-configuration of the methylene group. Infrared (IR) spectroscopy can validate the presence of functional groups like the thioxothiazolidinone ring (C=S stretch ~1200 cm⁻¹) and carbonyl groups (C=O ~1700 cm⁻¹) . X-ray crystallography (as demonstrated for structurally related pyridopyrimidine derivatives) provides unambiguous confirmation of molecular geometry and intermolecular interactions .

Q. What synthetic strategies are effective for introducing the pyrido[1,2-a]pyrimidin-4-one core?

  • Answer: Cyclocondensation of substituted 2-aminopyridines with β-ketoesters or activated methylene compounds under acidic conditions (e.g., acetic acid/H2SO4) is a common approach. For regioselective functionalization at the 3-position, Knoevenagel condensation with aldehydes or ketones is recommended, as seen in analogous pyrimidine derivatives .

Q. How can solubility challenges be addressed during in vitro biological assays?

  • Answer: Use polar aprotic solvents like DMSO for initial stock solutions (≤10 mM), followed by dilution in phosphate-buffered saline (PBS) with ≤1% DMSO. For aqueous instability, consider PEGylation or formulation with cyclodextrins to enhance solubility without altering bioactivity .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?

  • Answer: Perform structure-activity relationship (SAR) studies focusing on substituent effects. For example:

  • Replace the 2-methoxyethyl group with bulkier alkyl chains to evaluate steric effects on target binding.
  • Modify the thioxothiazolidinone ring to a thiazolidinedione to assess electronic contributions.
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Answer: Molecular docking (AutoDock Vina, Schrödinger Glide) combined with molecular dynamics (MD) simulations (GROMACS) can model interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) are recommended to optimize the geometry and compute electrostatic potential maps for reactive sites .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer: Apply design of experiments (DoE) with Bayesian optimization to identify critical parameters (e.g., temperature, solvent ratio). For example:

  • A Central Composite Design (CCD) can optimize the Knoevenagel condensation step, prioritizing temperature (70–90°C) and catalyst loading (5–15 mol% piperidine).
  • Flow chemistry systems improve reproducibility and reduce side reactions in oxidation/reduction steps .

Q. What strategies mitigate degradation during storage?

  • Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization in amber vials under argon atmosphere is effective for long-term storage. Add antioxidants (e.g., BHT at 0.01% w/w) if degradation involves radical pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anticancer activity across cell lines?

  • Answer:

  • Step 1: Validate assay conditions (e.g., ATP levels in viability assays, passage number of cell lines).
  • Step 2: Use CRISPR screening to identify gene dependencies (e.g., BRCA1 mutations) that correlate with sensitivity.
  • Step 3: Compare cellular uptake via LC-MS to rule out permeability differences .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateFunctionReference
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeCore scaffold for Knoevenagel condensation
2-Thioxothiazolidin-4-oneElectrophilic partner for Michael addition

Table 2: Optimization Parameters for Bayesian-Driven Synthesis

ParameterRange TestedOptimal Value
Reaction Temp.60–100°C85°C
Catalyst (piperidine)5–20 mol%12 mol%
Solvent (EtOH/H2O)1:1 to 3:1 v/v2.5:1 v/v

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